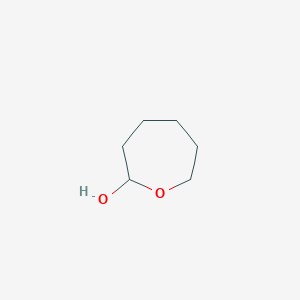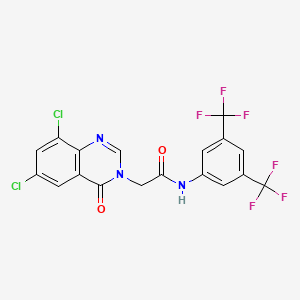
2-Oxepanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxepanol, also known by its chemical formula C6H12O2 , is a cyclic ether with a seven-membered ring structure. It is a versatile compound used in various chemical processes and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxepanol can be synthesized through the catalytic dehydration of tetrahydropyran-2-methanol, followed by hydration of the intermediate 2,3,4,5-tetrahydrooxepine . This method involves:
Catalytic Dehydration: Tetrahydropyran-2-methanol is dehydrated to form 2,3,4,5-tetrahydrooxepine.
Hydration: The intermediate is then hydrated to yield this compound and 6-hydroxyhexanal.
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-Oxepanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxepanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxepanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its cyclic structure allows it to participate in ring-opening reactions, which are crucial in polymerization and other industrial processes .
Comparison with Similar Compounds
2-Oxepanol can be compared with other cyclic ethers such as tetrahydrofuran and tetrahydropyran. While all these compounds share similar cyclic structures, this compound’s seven-membered ring provides unique reactivity and stability. This makes it particularly useful in applications where other cyclic ethers may not be as effective .
List of Similar Compounds
- Tetrahydrofuran (THF)
- Tetrahydropyran
- 2-Methoxytetrahydropyran
- 2-Hydroxytetrahydrofuran
Properties
CAS No. |
93545-84-7 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
oxepan-2-ol |
InChI |
InChI=1S/C6H12O2/c7-6-4-2-1-3-5-8-6/h6-7H,1-5H2 |
InChI Key |
IEBBEWQHXJJMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(OCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)








